molecular formula C8H8BrNO2 B13897764 Methyl 6-bromo-4-methyl-pyridine-2-carboxylate

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate

Cat. No.: B13897764
M. Wt: 230.06 g/mol
InChI Key: OZQDNPOVFIVVRU-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate (CAS 1266119-07-6) is a high-purity, solid chemical compound supplied for research and development purposes. It has a molecular formula of C8H8BrNO2 and a molecular weight of 230.06 g/mol . This organobromine pyridine derivative is characterized by its distinct molecular structure, represented by the SMILES notation COC(=O)c1cc(C)cc(n1)Br . The compound serves as a highly valuable synthetic building block in medicinal chemistry and drug discovery. Its strategic functional groups, including the bromine substituent and the methyl ester, make it a versatile intermediate for various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions allow researchers to construct complex biaryl systems or introduce new carbon-carbon bonds at the 6-position of the pyridine ring. Furthermore, the ester group can be hydrolyzed to a carboxylic acid or transformed into other functional groups like amides, providing a handle for further molecular diversification. This makes this compound a critical precursor in the synthesis of potential pharmaceutical candidates, agrochemicals, and functional materials. This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans. Buyer assumes responsibility to confirm product identity and/or purity for their specific application.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

methyl 6-bromo-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)10-7(9)4-5/h3-4H,1-2H3

InChI Key

OZQDNPOVFIVVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Bromination and Esterification via Methylaminopyridine Intermediate

A highly efficient synthetic route involves the preparation of methyl 6-bromo-4-methyl-pyridine-2-carboxylate starting from methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. The key steps are:

  • Bromination : Using N-bromosuccinimide (N-bromosuccinimide) to selectively brominate the pyridine ring at the 6-position. This step yields the brominated intermediate with high regioselectivity and yield (up to 96%).
  • Alkaline Hydrolysis : Subsequent alkaline hydrolysis converts the methoxy group to the corresponding carboxylic acid.
  • Esterification : The carboxylic acid is then esterified to the methyl ester form, completing the synthesis.

This method benefits from high overall yields (around 67% for the entire sequence) and excellent purity due to selective reactions and mild conditions.

Esterification Catalyzed by p-Toluenesulfonic Acid

Another established method focuses on the esterification of 6-bromo-2-pyridine carboxylic acid to its methyl ester using p-toluenesulfonic acid as a catalyst:

  • Starting Material : 6-bromo-2-pyridine carboxylic acid, which can be prepared via diazotization, bromination, and oxidation of 6-amino-2-methylpyridine.
  • Esterification Reaction : The acid is refluxed with absolute methanol in the presence of p-toluenesulfonic acid for 2 to 8 hours under stirring.
  • Workup : After cooling, the reaction mixture is dried, dissolved in an organic solvent, washed, dried, filtered, concentrated, and recrystallized to obtain the methyl ester.

This method is characterized by:

  • High yield and purity of the methyl ester.
  • Mild reaction conditions with minimal side reactions.
  • Suitability for industrial-scale production due to simplicity and environmental considerations.

Synthesis from 6-Amino-2-Methylpyridine

The precursor 6-bromo-2-pyridine carboxylic acid used in the esterification step can be synthesized from 6-amino-2-methylpyridine by:

  • Bromination : Treatment with hydrobromic acid and bromine at low temperatures (-20 to 0 °C) to introduce the bromo substituent.
  • Diazotization : Using sodium nitrite in aqueous solution to convert the amino group.
  • Oxidation : Employing oxidants such as potassium permanganate to convert the methyl group to the carboxylic acid.
  • Isolation : Acidification and filtration yield the 6-bromo-2-pyridine carboxylic acid intermediate.

This route provides a practical and scalable approach with high purity and yield (up to 92% for the bromination step).

Comparative Data Table of Key Preparation Methods

Step Method Description Key Reagents and Conditions Yield (%) Purity (%) Notes
Bromination of methylaminopyridine N-bromosuccinimide bromination at 0-25 °C N-bromosuccinimide, alkaline hydrolysis 96 High High regioselectivity, mild conditions
Esterification of carboxylic acid Reflux with methanol and p-toluenesulfonic acid catalyst p-Toluenesulfonic acid, absolute methanol, 2-8 h reflux High High Industrially scalable, few side reactions
Synthesis of 6-bromo-2-pyridine carboxylic acid Bromination, diazotization, oxidation from 6-amino-2-methylpyridine Hydrobromic acid, bromine, sodium nitrite, potassium permanganate 92 (bromination) 99.3 (by HPLC) Efficient multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Formation of 6-azido-4-methyl-pyridine-2-carboxylate or 6-thiocyanato-4-methyl-pyridine-2-carboxylate.

    Oxidation: Formation of 6-bromo-4-methyl-pyridine-2-carboxylic acid.

    Reduction: Formation of 6-bromo-4-methyl-pyridine-2-methanol.

Scientific Research Applications

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-methyl-pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

Methyl 6-Bromopyridine-2-Carboxylate (CAS 26218-75-7)
  • Structure : Bromine at position 6, methyl ester at position 2.
  • Molecular Formula: C₇H₆BrNO₂; MW: 206.03 .
  • Key Differences: Lacks the 4-methyl group present in the target compound.
Ethyl 6-Bromopyridine-2-Carboxylate (CAS 21190-88-5)
  • Structure : Ethyl ester at position 2 instead of methyl.
  • Molecular Formula: C₈H₈BrNO₂; MW: 230.06 .
  • Key Differences : The ethyl group increases hydrophobicity compared to the methyl ester, which could affect pharmacokinetic properties in drug design .
Methyl 5-Bromo-2-Chloropyridine-4-Carboxylate (CAS 886365-28-2)
  • Structure : Bromine at position 5, chlorine at position 2, methyl ester at position 4.
  • Molecular Formula: C₈H₆BrClNO₂; MW: 278.5 .
  • Key Differences : Halogen positions (5-bromo vs. 6-bromo) and the additional chlorine substituent may alter electronic effects (e.g., electron-withdrawing properties), influencing regioselectivity in cross-coupling reactions .
Methyl 2-Amino-6-Bromopyridine-3-Carboxylate
  • Structure: Amino group at position 2, bromine at position 6, methyl ester at position 3.
  • Molecular Formula : C₇H₇BrN₂O₂; MW : 239.05 (estimated).
  • Key Differences: The amino group introduces hydrogen-bonding capability, which could enhance binding to biological targets compared to the methyl-substituted analog .

Data Table: Comparative Overview of Pyridine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Potential Applications
Methyl 6-bromo-4-methyl-pyridine-2-carboxylate N/A C₉H₈BrNO₂ 244.07 (estimated) 6-Br, 4-CH₃, 2-COOCH₃ Pharmaceutical intermediates
Methyl 6-bromopyridine-2-carboxylate 26218-75-7 C₇H₆BrNO₂ 206.03 6-Br, 2-COOCH₃ Organic synthesis
Ethyl 6-bromopyridine-2-carboxylate 21190-88-5 C₈H₈BrNO₂ 230.06 6-Br, 2-COOCH₂CH₃ Drug development
Methyl 5-bromo-2-chloropyridine-4-carboxylate 886365-28-2 C₈H₆BrClNO₂ 278.5 5-Br, 2-Cl, 4-COOCH₃ Cross-coupling reactions
Methyl 2-amino-6-bromopyridine-3-carboxylate L048892 C₇H₇BrN₂O₂ 239.05 2-NH₂, 6-Br, 3-COOCH₃ Bioactive molecule synthesis

Research Findings and Implications

  • Substituent Effects : Bromine at position 6 (as in the target compound) may enhance electrophilic aromatic substitution reactivity, while the 4-methyl group could increase steric bulk, affecting reaction pathways .
  • Biological Relevance : Structural analogs like SIB-1757 demonstrate that pyridine ring substituents critically influence receptor selectivity and potency, suggesting that the target compound’s bromine and methyl groups could be optimized for similar applications .
  • Safety Considerations : Halogenated pyridines often require stringent safety protocols, as seen with 2-chloro-6-methylpyrimidine-4-carboxylic acid .

Biological Activity

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by:

  • Bromine atom at the 6-position
  • Methyl group at the 4-position
  • Carboxylate ester functionality

These features contribute to its reactivity and potential as a ligand in biochemical assays, allowing it to bind selectively to various proteins and enzymes, thereby influencing their activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the pyridine ring : Utilizing bromination and alkylation methods to introduce the bromine and methyl groups.
  • Esterification : Converting the carboxylic acid to an ester using methyl alcohol.

This compound can be produced efficiently in continuous flow reactors, enhancing yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's structure allows for enhanced binding affinity to various enzymes and receptors, which can lead to modulation of their activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Antifungal Activity : Similar efficacy has been observed against fungal pathogens, suggesting a broad-spectrum antimicrobial potential .

Cytotoxicity and Antitumor Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. For instance:

  • Cytotoxicity Testing : this compound demonstrated varying levels of cytotoxicity against different cancer cell lines, with some derivatives showing higher activity compared to standard chemotherapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-bromo-6-methylpyridine-3-carboxylateC8H8BrNO2Different bromine positioning affects reactivity
3-Bromo-4-methylpyridineC7H8BrNLacks carboxylate functionality
Ethyl 6-bromopyridine-2-carboxylateC8H8BrNO2Variation in alkyl group influences solubility
6-Bromo-2-pyridinecarboxylic acidC6H4BrNO2Acidic rather than ester functionality

The positioning of the bromine and carboxylate groups significantly influences the reactivity and potential applications in both chemical synthesis and biological systems.

Study on Antithrombotic Activity

A study evaluating related pyridine derivatives found that certain compounds exhibited notable anti-thrombolytic activity, suggesting that this compound may also possess similar properties. The presence of halogen substituents was correlated with increased activity against clot formation in vitro .

In Vivo Toxicity Assessment

Toxicity assessments in animal models have indicated that this compound does not exhibit significant acute toxicity at high doses (up to 2000 mg/kg), highlighting its safety profile for potential therapeutic use .

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